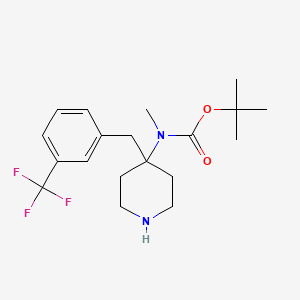
tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate is a complex organic compound that features a piperidine ring substituted with a trifluoromethylbenzyl group and a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-(3-(trifluoromethyl)benzyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethylbenzyl group but lacks the piperidine ring and carbamate group.
tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate: Similar structure but with different substituents on the piperidine ring.
Uniqueness
tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate is unique due to its combination of a trifluoromethylbenzyl group, a piperidine ring, and a tert-butyl carbamate group. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Propiedades
Fórmula molecular |
C19H27F3N2O2 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-[4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24(4)18(8-10-23-11-9-18)13-14-6-5-7-15(12-14)19(20,21)22/h5-7,12,23H,8-11,13H2,1-4H3 |
Clave InChI |
BFQDZXSSXCNYHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1(CCNCC1)CC2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-3-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15281080.png)
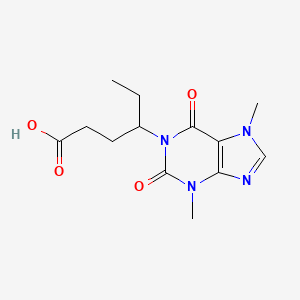
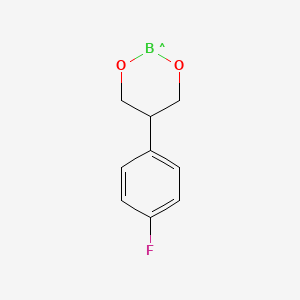
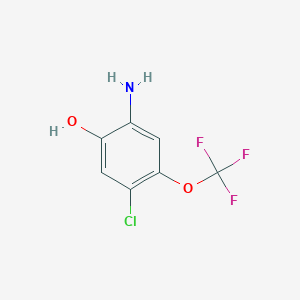

![{2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane](/img/structure/B15281100.png)
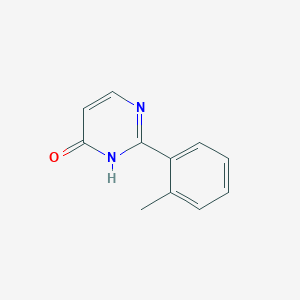
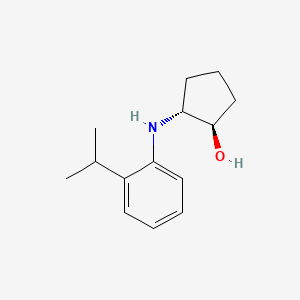
![6-(4-Chlorobenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281114.png)
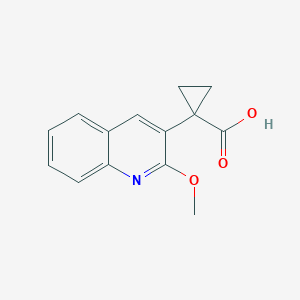
![2-{4-bromo-2-[(butylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B15281120.png)


![3-(Benzo[b]thiophen-2-ylmethyl)piperidine](/img/structure/B15281147.png)
